molecular formula C6H11ClF3NO2 B6343258 (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl CAS No. 1212216-61-9

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl

Cat. No.: B6343258
CAS No.: 1212216-61-9
M. Wt: 221.60 g/mol
InChI Key: MXIOWDVYFZIGCM-WCCKRBBISA-N
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Description

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structural features, including the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. This compound is often used in research and industrial applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride typically involves the esterification of 3-amino-4,4,4-trifluorobutyric acid with ethanol, followed by the introduction of the hydrochloride group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The purification of the final product is typically achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl amines.

Scientific Research Applications

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties are utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4,4,4-trifluorobutyrate
  • Ethyl 3-amino-4,4,4-trifluorobutyrate
  • 3-amino-4,4,4-trifluorobutyric acid

Uniqueness

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability and biological activity.

Properties

IUPAC Name

ethyl (3S)-3-amino-4,4,4-trifluorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIOWDVYFZIGCM-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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